5-Fluoro Paliperidone-d4 chemical structure
5-Fluoro Paliperidone-d4 chemical structure
An In-depth Technical Guide to 5-Fluoro Paliperidone-d4: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Fluoro Paliperidone-d4, a stable isotope-labeled analog of a paliperidone impurity. It is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of this compound's structure, synthesis, and application, particularly in the context of pharmaceutical quality control and bioanalytical studies.
Introduction: The Context of Paliperidone
Paliperidone, the primary active metabolite of the antipsychotic drug risperidone, is a cornerstone in the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is primarily attributed to a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism.[3][4][5] Like many atypical antipsychotics, its higher affinity for 5-HT2A receptors compared to D2 receptors is believed to contribute to a lower incidence of extrapyramidal side effects.[5]
The chemical structure of paliperidone is (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1] During its synthesis and storage, various related substances and impurities can form.[6][7] One such process-related impurity is the "5-Fluoro Isomer," where the fluorine atom is located at the 5-position of the benzisoxazole ring instead of the 6-position.[8][9] The accurate detection and quantification of such impurities are critical for ensuring the safety and quality of the final drug product, as mandated by regulatory bodies. This necessitates the use of highly specific analytical reference standards.
Rationale for 5-Fluoro Paliperidone-d4
5-Fluoro Paliperidone-d4 was developed not as a therapeutic agent, but as a high-fidelity analytical tool. Its structure is intentionally modified in two specific ways—fluorine isomerization and deuterium labeling—each serving a distinct purpose in quantitative analysis.
-
Isomeric Specificity (5-Fluoro): The molecule represents the specific chemical structure of the 5-fluoro impurity of paliperidone.[8][10] Having a pure reference standard of an impurity is essential for developing and validating analytical methods capable of separating it from the active pharmaceutical ingredient (API) and other related substances.
-
Isotopic Labeling (-d4): The incorporation of four deuterium atoms creates a stable isotope-labeled (SIL) internal standard. In quantitative mass spectrometry (LC-MS/MS), an ideal internal standard is chemically identical to the analyte but has a different mass.[11][12] The SIL standard co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization effects in the mass spectrometer's source.[12][13] By adding a known quantity of the deuterated standard to a sample, any variability in sample preparation or instrument response can be normalized, drastically improving the accuracy and precision of the quantification of the non-labeled analyte (the 5-fluoro impurity).[14][15] The four-mass-unit increase provided by the "-d4" label is sufficient to prevent isotopic crosstalk with the analyte's natural mass distribution.[12]
Chemical Structure and Synthesis
Core Structure Analysis
The chemical name for 5-Fluoro Paliperidone-d4 is 9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.[16]
Key Structural Features:
-
5-Fluoro-1,2-benzisoxazole Moiety: The bicyclic aromatic system where the fluorine atom is attached at the 5-position.
-
Piperidine Linker: Connects the benzisoxazole group to the ethyl chain.
-
Tetradeuterated Ethyl Bridge: The ethyl chain connecting the piperidine nitrogen to the pyridopyrimidinone core, where all four hydrogen atoms have been replaced by deuterium. This is the site of isotopic labeling.
-
Pyridopyrimidinone Core: The complex heterocyclic system responsible for the core scaffold, containing a chiral center at the 9-position with a hydroxyl group.
Table 1: Molecular Properties of 5-Fluoro Paliperidone-d4
| Property | Value | Source |
|---|---|---|
| CAS Number | 1346602-73-0 | [17][18] |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ | [17] |
| Molecular Weight | 430.51 g/mol |[17] |
Conceptual Synthetic Pathway
The synthesis of 5-Fluoro Paliperidone-d4 would logically follow established routes for paliperidone, but with specifically modified starting materials.[6][19] The key step is an N-alkylation reaction.
The process involves the condensation of two key intermediates:
-
Intermediate A: 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one. This is the deuterated version of a known paliperidone precursor.
-
Intermediate B: 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This intermediate contains the isomeric 5-fluoro substitution.
The reaction is typically carried out in a suitable solvent like acetonitrile in the presence of a base (e.g., potassium carbonate or diisopropylethylamine) to facilitate the coupling.[19]
Caption: Conceptual synthesis workflow for 5-Fluoro Paliperidone-d4.
Analytical Characterization and Protocols
Confirming the structure and purity of 5-Fluoro Paliperidone-d4 requires a combination of spectroscopic techniques. Its primary application is within a validated bioanalytical method for quantifying the corresponding non-labeled impurity.
Spectroscopic Identification
-
Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the definitive technique. The parent ion [M+H]⁺ would have an m/z of approximately 431.5. Fragmentation patterns are crucial for structural confirmation. Based on the known fragmentation of paliperidone-d4 (m/z 431.2 -> 211.2), the primary transition for 5-Fluoro Paliperidone-d4 would involve the cleavage of the bond between the ethyl bridge and the pyridopyrimidinone moiety, yielding a deuterated piperidine-benzisoxazole fragment.[20][21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant difference compared to paliperidone would be the complete absence of signals for the ethyl bridge protons. Additionally, the coupling patterns of the aromatic protons on the benzisoxazole ring would differ due to the altered position of the fluorine atom, which influences adjacent proton signals through ³J and ⁴J couplings.[23][24]
-
¹³C NMR: The spectrum would confirm the carbon skeleton, with the signals for the deuterated ethyl carbons showing characteristic triplet splitting (due to C-D coupling) and significantly reduced intensity.
-
¹⁹F NMR: A distinct signal would confirm the presence and chemical environment of the fluorine atom at the 5-position.[23]
-
Protocol: Quantification of 5-Fluoro Paliperidone Impurity in Human Plasma
This protocol outlines a robust bioanalytical method using 5-Fluoro Paliperidone-d4 as an internal standard (IS) for the quantification of the 5-Fluoro Paliperidone impurity.
Caption: Bioanalytical workflow for impurity quantification using an SIL-IS.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions (e.g., 1 mg/mL) of the 5-Fluoro Paliperidone impurity standard and the 5-Fluoro Paliperidone-d4 internal standard in a suitable solvent like methanol.
-
Create a series of calibration standards and quality control (QC) samples by spiking known concentrations of the impurity standard into blank human plasma.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) for spiking.
-
-
Sample Extraction (Solid-Phase Extraction): [15]
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution. Vortex briefly.
-
Condition an appropriate SPE cartridge (e.g., polymeric reversed-phase) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
-
HPLC System: Standard UHPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Table 2: Suggested MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| 5-Fluoro Paliperidone | 427.2 | 207.2 | Corresponds to the non-deuterated piperidine-benzisoxazole fragment. |
| 5-Fluoro Paliperidone-d4 (IS) | 431.2 | 211.2 | Corresponds to the deuterated piperidine-benzisoxazole fragment. |
-
Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the impurity in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
5-Fluoro Paliperidone-d4 is a highly specialized molecule designed for a critical task in pharmaceutical analysis: the precise quantification of the 5-fluoro isomer impurity of paliperidone. Its structure combines the specific isomeric configuration of the impurity with a stable isotopic label, making it an ideal internal standard for LC-MS/MS-based bioanalytical and quality control methods. Understanding its chemical structure, the rationale for its design, and its application in validated analytical protocols is essential for scientists dedicated to ensuring the purity, safety, and efficacy of paliperidone-based therapeutics.
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Figure 1: Chemical Structure of 5-Fluoro Paliperidone-d4
